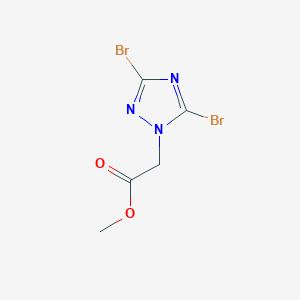

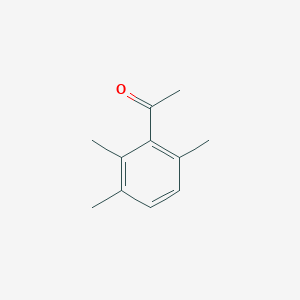

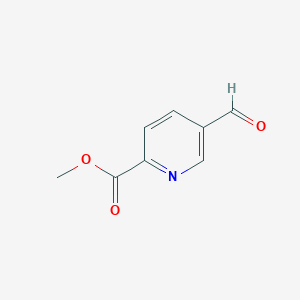

![molecular formula C6H10N4O B1317667 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 98778-07-5](/img/structure/B1317667.png)

4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” is a versatile material used in scientific research for its diverse applications. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Synthesis Analysis

Pyrrolopyrazine derivatives, which include the compound , have various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” is unique and allows for experimentation and exploration, making it an invaluable tool in various scientific fields.Chemical Reactions Analysis

While specific chemical reactions involving “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” are not clearly detailed in the search results, pyrrolopyrazine derivatives, in general, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” are not clearly detailed in the search results. More specific information may be available in the Material Safety Data Sheet (MSDS) for this compound .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- A study by Willer et al. (2012) explored the reaction of 3,4-diamino[1,2,5]oxadiazole with glyoxal, leading to the synthesis of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine. This research provides a pathway to the target compounds via dehydration steps, highlighting its potential for generating novel chemical structures Willer et al., 2012.

- Singh et al. (2017) achieved a simple and convenient synthesis of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine, indicating a method for creating such compounds in excellent yields Singh et al., 2017.

Structural Investigations and Properties

- Obruchnikova et al. (2018) conducted a study on the oxidation of hexane-2,3,4,5-tetraone tetraoxime, which led to the formation of compounds including 4,7-dimethyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide, unveiling insights into the structural aspects and potential energetic properties of such compounds Obruchnikova et al., 2018.

Mécanisme D'action

Target of Action

It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other pyrrolopyrazine derivatives .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Given the wide range of biological activities associated with similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

The unique structure of “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” makes it an attractive scaffold for drug discovery research . It is expected that future research will focus on further exploring the biological activities of this compound and its derivatives, as well as developing efficient synthetic methods for these compounds .

Propriétés

IUPAC Name |

4,7-dimethyl-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-9-3-4-10(2)6-5(9)7-11-8-6/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVJHVGJGYSRDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=NON=C21)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543284 |

Source

|

| Record name | 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine | |

CAS RN |

98778-07-5 |

Source

|

| Record name | 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

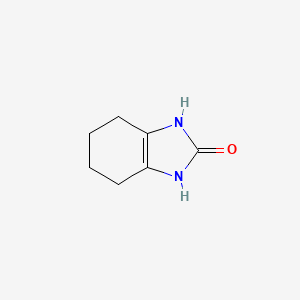

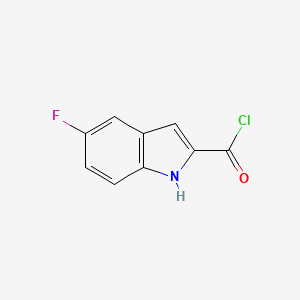

![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)

![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)